AT1 Receptor Antagonism: Potency and In Vivo Efficacy of 5-Nitrobenzimidazole Core Derivatives
A derivative of the 5-nitrobenzimidazole core, specifically 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (compound 3), exhibits high affinity for the angiotensin II type 1 (AT1) receptor, with an IC50 of 1.03 ± 0.26 nM [1]. In an in vivo spontaneously hypertensive rat (SHR) model, oral administration of compound 3 (5 mg/kg) significantly lowered mean blood pressure (MBP) by 30 mmHg, an effect that was both dose-dependent and sustained beyond 24 hours, which is reported as better than the standard antihypertensive drug Losartan [1].
| Evidence Dimension | In vivo antihypertensive efficacy (mean blood pressure reduction) and duration of effect |
|---|---|
| Target Compound Data | 5 mg/kg oral dose reduced MBP by 30 mmHg; effect sustained >24 hours |
| Comparator Or Baseline | Losartan (standard-of-care antihypertensive) |
| Quantified Difference | Effect reported as 'better than Losartan' in terms of magnitude and duration at the tested doses [1]. |
| Conditions | In vivo: Spontaneously hypertensive rat (SHR) model, oral administration. |
Why This Matters
Demonstrates that the 5-nitrobenzimidazole core, which can be derived from 5-Nitro-1H-benzimidazole-6-carboxylic acid, provides a viable scaffold for developing next-generation antihypertensives with potentially superior in vivo performance compared to established drugs.
- [1] Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & Medicinal Chemistry, 2014. DOI: 10.1016/j.bmc.2014.02.014 View Source
